molecular formula C14H19NO2 B15087657 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid CAS No. 926253-84-1

4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid

Cat. No.: B15087657
CAS No.: 926253-84-1
M. Wt: 233.31 g/mol
InChI Key: FZWOQSMZYPCVNM-UHFFFAOYSA-N
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Description

4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid is a benzoic acid derivative featuring a 3-methylpiperidine moiety attached via a methylene linker to the para position of the aromatic ring. The compound’s structure combines the carboxylic acid group’s hydrogen-bonding capacity with the lipophilic and steric properties of the 3-methylpiperidine substituent. The 3-methylpiperidine group distinguishes it from related compounds by influencing conformational flexibility, basicity, and interactions with biological targets .

Properties

CAS No.

926253-84-1

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

4-[(3-methylpiperidin-1-yl)methyl]benzoic acid

InChI

InChI=1S/C14H19NO2/c1-11-3-2-8-15(9-11)10-12-4-6-13(7-5-12)14(16)17/h4-7,11H,2-3,8-10H2,1H3,(H,16,17)

InChI Key

FZWOQSMZYPCVNM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid typically involves the reaction of 4-carboxybenzyl chloride with 3-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form benzoate derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methylene bridge can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Benzoate derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

  • Piperidine vs. Piperazine : The target compound’s 3-methylpiperidine group confers higher lipophilicity compared to piperazine derivatives (e.g., 3-(4-Methylpiperazin-1-yl)benzoic acid), which exhibit enhanced solubility at physiological pH due to their dual basicity .
  • Heterocyclic Modifications: Pyrazoline () and thiazolidinone () substituents introduce distinct hydrogen-bonding and electronic properties, correlating with specific biological activities like hypoglycemia or enzyme inhibition.

Enzyme Inhibition

  • Amine Oxidase/Histone Demethylase Interaction : The phenylcyclopropyl-substituted analog () shows activity against amine oxidases (AOFBHUMAN) and histone demethylases (KDM1AHUMAN), likely due to its rigid bicyclic structure enhancing target binding .
  • LMWPTP Inhibition: Thiazolidinone derivatives () inhibit low-molecular-weight protein tyrosine phosphatase (LMWPTP) at sub-µM concentrations, enhancing insulin receptor phosphorylation in myotubes . The target compound’s piperidine group may lack the thiazolidinone’s planar conformation critical for active-site interactions.

Metabolic Regulation

  • Hypoglycemic Activity: 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid () reduces glycemia more effectively than tolbutamide, a sulfonylurea antidiabetic drug. Its pyrazoline ring may mimic endogenous glucose-regulating molecules .

Pharmacokinetic Considerations

  • Solubility : Piperazine-containing analogs (e.g., 3-(4-Methylpiperazin-1-yl)benzoic acid) exhibit higher solubility than the target compound, favoring oral bioavailability .
  • Metabolic Stability : Halogenated derivatives (–9) may resist oxidative metabolism due to bromine/iodine’s electron-withdrawing effects, extending half-life .

Biological Activity

4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its structure, synthesis, and various biological effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H19_{19}N\O2_2, with a molecular weight of approximately 233.306 g/mol. The compound features a benzoic acid moiety linked to a 3-methylpiperidine group via a methylene bridge. This unique structure contributes to its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Direct Alkylation : The piperidine derivative can be alkylated with benzoic acid derivatives.
  • Esterification : Converting benzoic acid into its ester form followed by amine substitution.
  • Refluxing with Catalysts : Utilizing acid catalysts to facilitate the reaction between piperidine and benzoic acid derivatives.

Each method presents distinct advantages in terms of yield and purity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in pharmacology. Key areas of investigation include:

Anticancer Properties

Studies have shown that compounds similar to this compound possess significant anticancer activity. For instance, derivatives have been tested against various cancer cell lines, revealing growth inhibition effects:

CompoundCancer Cell LineIC50_{50} (μM)
Compound AMDA-MB-2312.43
Compound BHepG24.98

These findings suggest that the compound may act as a microtubule-destabilizing agent, enhancing apoptosis in cancer cells.

Enzyme Inhibition

Preliminary investigations indicate that this compound may function as an enzyme inhibitor. Studies have focused on its interaction with various enzymes, including those involved in metabolic pathways relevant to cancer and inflammation.

Case Studies

  • Microtubule Assembly Inhibition : A study demonstrated that specific analogs of this compound inhibited microtubule assembly at concentrations as low as 20 μM, indicating potential as a therapeutic agent in cancer treatment.
  • Caspase Activation : Research indicated that the compound could enhance caspase-3 activity in MDA-MB-231 cells, confirming its role in inducing apoptosis.

Future Directions

Further research is essential to elucidate the precise mechanisms underlying the biological activities of this compound. Investigations into its pharmacokinetics, safety profiles, and potential interactions with other drugs will be crucial for advancing its therapeutic applications.

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